Ethyl 2,5-dibromo-3,6-difluorobenzoate
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Overview
Description
Ethyl 2,5-dibromo-3,6-difluorobenzoate is an organic compound with the molecular formula C9H6Br2F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 are replaced by bromine atoms, and the hydrogen atoms at positions 3 and 6 are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dibromo-3,6-difluorobenzoate can be synthesized through a multi-step process involving the bromination and fluorination of benzoic acid derivatives. One common method involves the following steps:
Bromination: Benzoic acid is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 5 positions.
Fluorination: The dibromo derivative is then fluorinated using a fluorinating agent such as potassium fluoride (KF) to introduce fluorine atoms at the 3 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dibromo-3,6-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Depending on the substituent introduced, products can include various substituted benzoates.
Hydrolysis: The major products are 2,5-dibromo-3,6-difluorobenzoic acid and ethanol.
Reduction: The major products are the corresponding alcohol or amine derivatives.
Scientific Research Applications
Ethyl 2,5-dibromo-3,6-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,5-dibromo-3,6-difluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and ability to form stable complexes with various biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2,5-dibromo-3,6-difluorobenzoate can be compared with other similar compounds such as:
Methyl 2,6-difluorobenzoate: Similar in structure but lacks bromine atoms.
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Contains bromine atoms but has different substituents at other positions.
2,6-Difluorobenzoic acid: Lacks the ester group and bromine atoms.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H6Br2F2O2 |
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Molecular Weight |
343.95 g/mol |
IUPAC Name |
ethyl 2,5-dibromo-3,6-difluorobenzoate |
InChI |
InChI=1S/C9H6Br2F2O2/c1-2-15-9(14)6-7(11)5(12)3-4(10)8(6)13/h3H,2H2,1H3 |
InChI Key |
IFRXWFBEWXQBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1F)Br)F)Br |
Origin of Product |
United States |
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